REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:15][CH3:16])=[O:7])=[CH:4][CH:3]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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IC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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100 mL
|
Type
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reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was then heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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Solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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the residue was dissolved in 100 ml ether
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Type
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WASH
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Details
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The ether solution was washed with saturated NaHCO3 and saturated NaCl solutions
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
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DISTILLATION
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Details
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the residue kugelrohr distilled (100 degrees C; 0.55 mm)
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Name
|
|
Type
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product
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Smiles
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IC1=CC=C(C(=O)OCC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |